CITCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

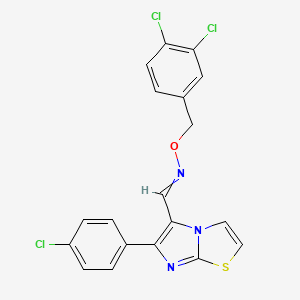

1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBOKJVVYNKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861536 | |

| Record name | 1-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-52-7 | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde O-[(3,4-dichlorophenyl)methyl]oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338404-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Central Role of Citicoline in Phosphatidylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of citicoline (cytidine diphosphate-choline; CDP-choline) in the de novo biosynthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. We will explore the enzymatic steps of the Kennedy pathway, presenting key quantitative data, detailed experimental methodologies for its study, and the downstream signaling implications of citicoline-mediated PC synthesis. This document is intended to be a comprehensive resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.

Introduction: The Significance of Phosphatidylcholine and the Role of Citicoline

Phosphatidylcholine is a fundamental component of cellular membranes, contributing to their structural integrity, fluidity, and function.[1] Beyond its structural role, PC is a key player in cellular signaling, serving as a reservoir for second messengers. The synthesis of PC is therefore a tightly regulated and essential cellular process.

Citicoline is a naturally occurring endogenous nucleotide that serves as a crucial intermediate in the primary pathway for PC synthesis, known as the Kennedy pathway.[2] Exogenous administration of citicoline has been shown to enhance PC synthesis, particularly under conditions of cellular stress or injury, making it a molecule of significant interest for its neuroprotective and neurorestorative properties.[2][3] This guide will dissect the biochemical mechanisms underpinning the therapeutic potential of citicoline by focusing on its central role in PC biosynthesis.

The Kennedy Pathway: The Core of Phosphatidylcholine Synthesis

The Kennedy pathway, also referred to as the CDP-choline pathway, is the principal route for the de novo synthesis of PC in mammalian cells. This pathway consists of three key enzymatic steps that convert choline into phosphatidylcholine. Citicoline is the high-energy intermediate in the final step of this pathway.

Enzymatic Steps of the Kennedy Pathway

-

Choline Kinase (CK): The first committed step in the Kennedy pathway is the phosphorylation of choline to phosphocholine, a reaction catalyzed by choline kinase (ATP:choline phosphotransferase, EC 2.7.1.32). This enzyme utilizes ATP as a phosphate donor. In mammals, there are two main isoforms, choline kinase α (CKα) and choline kinase β (CKβ).[4]

-

CTP:phosphocholine cytidylyltransferase (CCT): The second and rate-limiting step is the conversion of phosphocholine to cytidine diphosphate-choline (citicoline). This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15) and utilizes cytidine triphosphate (CTP). The activity of CCT is a major regulatory point in the pathway.

-

CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT): The final step involves the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone, resulting in the formation of phosphatidylcholine. This reaction is catalyzed by cholinephosphotransferase (EC 2.7.8.2).

Below is a diagram illustrating the Kennedy Pathway for phosphatidylcholine synthesis.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes in the Kennedy pathway are crucial for understanding the flux and regulation of phosphatidylcholine synthesis. The following table summarizes representative Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for these enzymes from various sources.

| Enzyme | Isoform | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Choline Kinase | CKα | Choline | ~200 µM | - | Mammalian | [4] |

| CKβ | Choline | ~570 µM | - | Mammalian | [4] | |

| Cholinephosphotransferase | - | CDP-choline | Varies with DAG species | - | Mouse Liver | [5][6] |

Note: Kinetic parameters can vary significantly based on experimental conditions, such as pH, temperature, and the presence of cofactors and allosteric modulators.

Effects of Citicoline Administration on Phosphatidylcholine Levels

Exogenous administration of citicoline has been demonstrated to increase the levels of phosphatidylcholine and its metabolites in various experimental models.

| Study Type | Model | Citicoline Dosage | Duration | Effect on PC or Metabolites | Reference |

| In vivo | Healthy Older Humans | 500 mg/day | 6 weeks | 7.3% increase in brain phosphodiesters | - |

| In vivo | Rat, Focal Cerebral Ischemia | 500 mg/kg | 24h pre- and 1h post-ischemia | Reduction in the loss of membrane phospholipids | [7] |

Experimental Protocols

[3H]-Choline Labeling for Measuring Phosphatidylcholine Synthesis in Cultured Cells

This protocol provides a method for quantifying the rate of phosphatidylcholine synthesis by measuring the incorporation of radiolabeled choline.

Materials:

-

Cultured cells (e.g., neuroblastoma, glioma, or primary neurons)

-

Complete cell culture medium

-

[methyl-3H]choline chloride

-

Chase medium (culture medium containing a high concentration of unlabeled choline, e.g., 4 mM)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells at a desired density in culture dishes and grow to the desired confluency.

-

Radiolabeling (Pulse): Remove the culture medium and replace it with fresh medium containing [methyl-3H]choline (e.g., 1-2 µCi/mL). Incubate for a specified period (e.g., 24-96 hours) to allow for the uptake and incorporation of the radiolabel into choline-containing lipids.[8]

-

Chase: After the labeling period, remove the radioactive medium and wash the cells twice with ice-cold PBS. Add the chase medium containing unlabeled choline. Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).[8]

-

Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS and then harvest them. Extract the total lipids using a chloroform:methanol (2:1 v/v) mixture.

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica gel TLC plate. Develop the plate in a chamber containing the appropriate solvent system to separate the different phospholipid classes.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the spots corresponding to phosphatidylcholine into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [3H]-choline incorporated into phosphatidylcholine at each time point to determine the rate of synthesis and turnover.

In Vivo 31P-Magnetic Resonance Spectroscopy (31P-MRS) for Brain Phospholipid Metabolites

This non-invasive technique allows for the in vivo quantification of phosphorus-containing metabolites, including those involved in phospholipid metabolism.

Equipment:

-

High-field magnetic resonance scanner (e.g., 4 Tesla or higher) equipped for 31P spectroscopy

-

31P surface coil

Procedure:

-

Subject Preparation: The subject is positioned within the magnet, and the 31P surface coil is placed over the region of interest in the brain.

-

Data Acquisition: A 31P-MRS pulse sequence is used to acquire the spectra. This typically involves a pulse-acquire sequence with appropriate parameters for repetition time (TR) and number of acquisitions to ensure an adequate signal-to-noise ratio.

-

Spectral Processing: The acquired free induction decay (FID) signal is processed, which includes Fourier transformation, phasing, and baseline correction, to obtain the final spectrum.

-

Quantification: The peaks in the 31P spectrum corresponding to different phosphorus metabolites (e.g., phosphomonoesters, phosphodiesters, ATP) are identified based on their chemical shifts. The areas under these peaks are integrated to determine their relative concentrations.

-

Data Analysis: Changes in the levels of phosphomonoesters (precursors, including phosphocholine) and phosphodiesters (breakdown products) can be monitored over time, for instance, before and after the administration of citicoline, to assess its impact on phospholipid metabolism.

The following diagram illustrates a general workflow for these experimental protocols.

Signaling Pathways Influenced by Citicoline-Mediated Phosphatidylcholine Synthesis

The effects of citicoline extend beyond simply increasing the pool of phosphatidylcholine. By modulating membrane composition and the availability of lipid second messengers, citicoline can influence various intracellular signaling cascades.

MAP Kinase/ERK Pathway

Studies have shown that citicoline can inhibit the phosphorylation of key components of the MAP kinase signaling pathway, such as ERK1/2 and MEK1/2, particularly in the context of cerebral ischemia.[7][9] This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. By attenuating its activation during ischemic stress, citicoline may exert a neuroprotective effect.

The diagram below depicts the inhibitory effect of citicoline on the MAP Kinase pathway.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citicoline mechanisms and clinical efficacy in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 8. Phosphatidylcholine metabolism in cultured cells: catabolism via glycerophosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Citicoline inhibits MAP kinase signalling pathways after focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Effects of Citicoline in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citicoline (cytidine-5'-diphosphocholine or CDP-choline) is an endogenous nucleotide that plays a critical role in the biosynthesis of phosphatidylcholine, a key component of neuronal membranes. Its multifaceted mechanism of action has positioned it as a promising neuroprotective and neurorestorative agent. This technical guide provides a comprehensive overview of the neuroprotective effects of citicoline, delving into its core mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and detailing relevant experimental protocols. The guide is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological disorders.

Core Mechanisms of Neuroprotection

Citicoline exerts its neuroprotective effects through several interconnected pathways, primarily centered around the preservation of neuronal membrane integrity and function.

Membrane Phospholipid Synthesis and Repair

The cornerstone of citicoline's neuroprotective action lies in its role as a precursor in the Kennedy pathway for the synthesis of phosphatidylcholine (PC).[1][2] Following administration, citicoline is hydrolyzed into choline and cytidine.[1] These components cross the blood-brain barrier and are subsequently re-synthesized into citicoline within brain cells, where they contribute to the de novo synthesis of PC.[3][4] This process is crucial for repairing damaged neuronal membranes and maintaining their structural and functional integrity, which is often compromised in conditions like stroke and neurodegenerative diseases.[1][2]

dot

Modulation of Neurotransmitter Systems

Citicoline influences several key neurotransmitter systems, contributing to its cognitive-enhancing and neuroprotective effects.

-

Acetylcholine Synthesis: The choline moiety of citicoline serves as a direct precursor for the synthesis of acetylcholine (ACh), a critical neurotransmitter for memory and cognitive functions.[5][6] By increasing ACh levels, citicoline can enhance cholinergic neurotransmission.

-

Dopamine and Norepinephrine: Citicoline has been shown to increase the release of dopamine and norepinephrine in the central nervous system.[7] It is thought to achieve this by stimulating the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

dot

Anti-Apoptotic and Antioxidant Effects

Citicoline demonstrates significant anti-apoptotic and antioxidant properties, protecting neurons from cell death and oxidative damage.

-

Inhibition of Apoptosis: Citicoline has been shown to modulate the expression of key proteins involved in the apoptotic cascade. It can upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial pathway of apoptosis.[8] Furthermore, citicoline can reduce the activation of caspases, particularly caspase-3, a key executioner in programmed cell death.[9]

-

Reduction of Oxidative Stress: Citicoline enhances the brain's antioxidant defense mechanisms. It has been observed to increase the levels of glutathione (GSH), a major intracellular antioxidant, and the activity of glutathione reductase.[5][10] By bolstering the antioxidant system, citicoline helps to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation, thus protecting neurons from oxidative damage.[5][6]

dot

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective effects of citicoline have been evaluated in numerous preclinical and clinical studies across various neurological conditions. The following tables summarize key quantitative findings.

Table 1: Preclinical Studies of Citicoline

| Model | Species | Citicoline Dose | Key Quantitative Findings | Reference |

| Stroke (tMCAO) | Rat | 500 mg/kg, i.p. | - Shorter escape latency in Morris water maze (P<0.01) - Increased time in target quadrant in Morris water maze (P<0.05) | [4] |

| Traumatic Brain Injury (CCI) | Rat | 250 mg/kg, i.v. | - Reduced brain edema and blood-brain barrier permeability - Increased superoxide dismutase and glutathione levels - Reduced malondialdehyde and lactic acid levels | [1] |

| Alzheimer's Disease Model | Rat | - | - Inhibited aluminum chloride-induced learning and memory impairments in Morris water maze and radial arm maze - Prevented biochemical alterations (increased glutamate, malondialdehyde, nitrite; decreased glutathione) in the hippocampus | [11] |

| Hepatic Encephalopathy | Mouse | 500 mg/kg, i.p. | - Significantly alleviated brain tissue biomarkers of oxidative stress (lipid peroxidation, ROS formation) - Reserved brain antioxidant capacity at a higher level | [6] |

Table 2: Clinical Studies of Citicoline in Stroke

| Study/Analysis | Number of Patients | Citicoline Dose | Treatment Duration | Key Quantitative Outcomes | Reference |

| Pooled Analysis | 1372 | 500, 1000, 2000 mg/day | 12 weeks | - 25.2% of citicoline-treated patients achieved complete recovery vs. 20.2% in placebo (OR 1.33, p=0.0034) - 2000 mg dose showed the largest difference (27.9% recovery, OR 1.38, p=0.0043) | [12][13] |

| Meta-analysis | 2279 | Various | - | - Significant reduction in death or disability (57.0% vs. 67.5% in placebo, OR 0.64, p<0.001) | [13] |

| Randomized Trial | 394 | 500 mg/day | 6 weeks | - In patients with baseline NIHSS ≥8, 33% of citicoline-treated patients had full recovery vs. 21% in placebo (p=0.05) | [14] |

Table 3: Clinical Studies of Citicoline in Traumatic Brain Injury (TBI)

| Study/Analysis | Number of Patients | Citicoline Dose | Treatment Duration | Key Quantitative Outcomes | Reference |

| Meta-analysis | 2706 | 250 mg - 6 g/day | 7 - 90 days | - 1.815-fold increase in the rates of independence (Glasgow Outcome Scale) in favor of citicoline (95% CI 1.302; 2.530) | [15] |

| COBRIT Trial | 1213 | 2000 mg/day | 90 days | - No significant difference in functional and cognitive status compared to placebo | [16] |

Table 4: Clinical Studies of Citicoline in Cognitive Impairment and Dementia

| Study | Number of Patients | Citicoline Dose | Treatment Duration | Key Quantitative Outcomes | Reference |

| CITIMEM & CITIDEMAGE (pooled) | 295 | 1 g/day | 12 months | - Significant increase in MMSE score over time in the citicoline group | [17][18] |

| Retrospective Study | 349 (Vascular Cognitive Impairment) | 1 g/day | 9 months | - Unchanged MMSE scores in citicoline group vs. deterioration in control group (p<0.0001 at 3 and 9 months) | [3] |

Detailed Experimental Protocols

Reproducible and well-characterized animal models are essential for evaluating the neuroprotective effects of potential therapeutic agents. Below are detailed methodologies for key experimental models cited in citicoline research.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke

This model mimics the clinical scenario of an ischemic stroke followed by reperfusion.

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

-

Surgical Procedure:

-

Anesthesia is induced and maintained (e.g., isoflurane).

-

A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion Duration: The suture is left in place for a predetermined period, typically ranging from 30 to 90 minutes, to induce ischemia.[2][19]

-

Reperfusion: The suture is then withdrawn to allow for reperfusion of the MCA territory.

-

-

Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion (e.g., 24, 48, 72 hours) using a standardized scoring system. A common scale is a 5-point scale: 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[3][19][20][21]

-

Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is then quantified.

Conclusion

Citicoline presents a compelling profile as a neuroprotective agent with a well-defined and multifaceted mechanism of action. Its ability to support neuronal membrane integrity, enhance neurotransmitter synthesis, and combat apoptosis and oxidative stress underscores its therapeutic potential in a range of neurological disorders. While clinical trial results have been mixed, particularly in the context of acute, severe injury, the consistent preclinical data and positive findings in certain patient subgroups warrant further investigation. Future research should focus on optimizing dosing regimens, identifying patient populations most likely to benefit, and exploring combination therapies to leverage the full neurorestorative potential of citicoline. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of citicoline into effective clinical treatments.

References

- 1. Citicoline protects brain against closed head injury in rats through suppressing oxidative stress and calpain over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. [Effect of citicoline on spatial learning and memory of rats after focal cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. dovepress.com [dovepress.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Citicoline increases glutathione redox ratio and reduces caspase-3 activation and cell death in staurosporine-treated SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protective effect of citicoline against aluminum-induced cognitive impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluation of the Activity of Choline Acetyltransferase From Different Synaptosomal Fractions at the Distinct Stages of Spatial Learning in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Citicoline's Impact on Acetylcholine Production

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract Citicoline, an endogenous mononucleotide also known as cytidine diphosphate-choline (CDP-choline), is a critical intermediate in the biosynthesis of phosphatidylcholine, a primary structural phospholipid of neuronal membranes.[1][2] Upon exogenous administration, citicoline provides a bioavailable source of both choline and cytidine, which are essential precursors for key cellular processes.[3][4] This technical guide delineates the multifaceted mechanism by which citicoline influences the production of the neurotransmitter acetylcholine (ACh). It explores the pharmacokinetics of citicoline, its metabolic fate, and its direct and indirect roles in supporting cholinergic neurotransmission. This document summarizes key quantitative findings from preclinical and clinical studies, details relevant experimental protocols for assessing cholinomimetic activity, and provides visual representations of the underlying biochemical pathways and experimental workflows. The evidence collectively supports citicoline's role in enhancing acetylcholine synthesis, a function with significant therapeutic implications for neurological and cognitive disorders.[5][6]

Introduction to Citicoline and Acetylcholine

Acetylcholine (ACh) is a pivotal neurotransmitter in both the central and peripheral nervous systems, integral to processes including memory, learning, attention, and muscle contraction.[7][8] It is synthesized in cholinergic neurons from choline and acetyl coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT).[7][8] The availability of choline is a rate-limiting step in the synthesis of ACh.[9]

Citicoline (cytidine 5'-diphosphocholine) is a naturally occurring compound that serves as an essential intermediate in the Kennedy pathway for the synthesis of phosphatidylcholine.[2][10] When administered exogenously, it acts as a prodrug, rapidly hydrolyzing into choline and cytidine.[4][10] These components can cross the blood-brain barrier and become substrates for intracellular metabolic pathways.[3][10] This unique dual-component delivery makes citicoline a subject of intense research for its neuroprotective and neurorestorative properties, particularly its ability to support and enhance the synthesis of acetylcholine.[2][5][11]

Pharmacokinetics and Metabolism of Citicoline

Orally administered citicoline is well-absorbed (over 90%) and undergoes rapid hydrolysis in the intestine and liver into its primary components: choline and cytidine.[4][10][12] These metabolites are then distributed throughout the body, readily crossing the blood-brain barrier.[3] Within brain cells, choline and a cytidine-derived nucleotide (cytidine triphosphate, CTP) are efficiently utilized to resynthesize citicoline intracellularly, where it participates in the synthesis of phospholipids.[4][10] This process ensures the targeted delivery of essential precursors to the central nervous system.[1]

Core Mechanism: Impact on Acetylcholine Synthesis

Citicoline enhances acetylcholine (ACh) production through two synergistic pathways: direct precursor supply and membrane stabilization.

3.1 Direct Choline Supply for Acetylcholine Synthesis The choline moiety derived from citicoline directly enters the pool of choline available for ACh synthesis.[5] Inside cholinergic nerve terminals, choline is taken up, primarily by a high-affinity choline uptake (HACU) system.[9] It is then acetylated by the enzyme choline acetyltransferase (ChAT), which uses acetyl-CoA as the acetyl group donor, to form acetylcholine.[7][13] By increasing the availability of choline, citicoline directly supports the rate of this enzymatic reaction, thereby enhancing the capacity for ACh production.[2][14]

3.2 Membrane Phospholipid Synthesis and Neuronal Integrity The cytidine component of citicoline is converted intracellularly to cytidine triphosphate (CTP).[3] CTP is the rate-limiting nucleotide in the synthesis of phosphatidylcholine (PC) and other membrane phospholipids via the Kennedy pathway.[2] By promoting PC synthesis, citicoline helps maintain and repair neuronal membranes.[4] This is critical because, under conditions of low choline availability, neurons may resort to breaking down membrane PC to obtain choline for ACh synthesis, a process termed 'autocannibalism'.[15] By providing the necessary building blocks for membrane synthesis, citicoline preserves membrane integrity, ensuring a stable supply of choline without compromising neuronal structure.[10][15]

Quantitative Data Summary

The following tables summarize quantitative findings from key preclinical and clinical studies investigating the effects of citicoline.

Table 1: Preclinical (Animal) Studies

| Study Model | Species | Dosage & Route | Duration | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|---|

| Traumatic Brain Injury | Rat | 100 mg/kg/day, IP | 18 days | Increased acetylcholine levels in dorsal hippocampus and neocortex. | [16][17] |

| Hypoglycemia-Induced Neuronal Death | Rat | 500 mg/kg, IP | 7 days | Increased choline acetyltransferase (ChAT) expression in the hippocampus. | [14][18] |

| Ischemic Stroke (Meta-analysis) | Rodent | Various | Various | Reduced infarct volume by a weighted mean of 27.8%. | [19] |

| Closed Head Injury | Rat | 250 mg/kg, IV | 7 days | Enhanced activities of superoxide dismutase and glutathione levels. |[20] |

Table 2: Clinical (Human) Studies | Study Population | Dosage & Route | Duration | Key Quantitative Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Healthy Adults | 500 mg or 2000 mg/day, Oral | 6 weeks | In anterior cingulate cortex: +7% phosphocreatine (PCr), +14% beta-nucleoside triphosphates (ATP), +32% PCr/Pi ratio. |[21][22] | | Alzheimer's Disease (with AChEIs) | 1 g/day , Oral | 12 months | Improved Mini-Mental State Examination (MMSE) score by ~2 points vs. control. |[23] | | Mild Cognitive Impairment | 1000 mg/day, Oral | 21-day cycles | Significant improvement in cognitive and behavioral symptoms (p < 0.001). |[24] |

Key Experimental Methodologies

Accurate assessment of citicoline's impact on the cholinergic system requires robust and sensitive analytical methods. Detailed below are protocols for key experiments.

5.1 Protocol: Measurement of Choline Acetyltransferase (ChAT) Activity

This protocol describes a colorimetric assay for determining ChAT activity in tissue samples, based on the reaction catalyzed by ChAT.

-

Principle: ChAT catalyzes the reaction of choline and acetyl-CoA to produce acetylcholine and coenzyme A (CoA). The produced CoA reacts with 4,4'-dithiopyridine (DTDP) to form a colored product that can be measured spectrophotometrically at 324 nm. The rate of color formation is directly proportional to the ChAT activity.[25][26]

-

Materials:

-

Tissue homogenizer

-

Centrifuge (refrigerated)

-

Spectrophotometer (plate reader or cuvette-based)

-

ChAT Assay Kit (containing extraction buffer, assay buffer, acetyl-CoA, choline, DTDP, and CoA standard)

-

Tissue sample (e.g., brain cortex, hippocampus)

-

-

Procedure:

-

Sample Preparation: Homogenize the tissue sample in the provided extraction buffer on ice. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.

-

Standard Curve Preparation: Prepare a series of CoA standards of known concentrations according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, acetyl-CoA, choline, DTDP, and the tissue supernatant (or standard).

-

Measurement: Immediately measure the initial absorbance at 324 nm (A1). Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). Measure the final absorbance at 324 nm (A2).

-

Calculation: Calculate the change in absorbance (ΔA = A2 - A1). Use the CoA standard curve to determine the amount of CoA produced. ChAT activity is then calculated based on the amount of CoA produced per unit time per amount of protein in the sample.

-

5.2 Protocol: Quantification of Acetylcholine by HPLC with Electrochemical Detection (HPLC-ECD)

This method provides high sensitivity for the direct measurement of acetylcholine in brain tissue homogenates.

-

Principle: Acetylcholine is separated from its precursor, choline, using reverse-phase high-performance liquid chromatography (HPLC). Post-separation, ACh is enzymatically converted to hydrogen peroxide (H₂O₂) by a post-column reactor containing immobilized acetylcholinesterase (AChE) and choline oxidase (ChO). The H₂O₂ is then quantified by an electrochemical detector. The detected signal is proportional to the amount of ACh in the sample.[27]

-

Materials:

-

HPLC system with electrochemical detector

-

Reversed-phase C18 or phenyl column

-

Post-column reactor with immobilized AChE and ChO

-

Tissue homogenizer and centrifuge

-

Perchloric acid for protein precipitation

-

Mobile phase (e.g., phosphate buffer with ion-pairing reagent)

-

ACh standards

-

-

Procedure:

-

Sample Preparation: Euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in a solution containing perchloric acid to precipitate proteins and inhibit AChE activity.

-

Extraction: Centrifuge the homogenate and filter the supernatant to remove particulate matter.

-

Chromatographic Separation: Inject the filtered sample into the HPLC system. The mobile phase separates ACh and choline on the analytical column.

-

Post-Column Reaction: The column eluent passes through the enzymatic reactor. AChE hydrolyzes ACh to choline and acetate. Choline oxidase then oxidizes all choline (both original and newly formed) to betaine and H₂O₂.

-

Electrochemical Detection: The eluent flows into the electrochemical detector, where the H₂O₂ is oxidized at a platinum electrode, generating a current that is recorded as a peak.

-

Quantification: The peak height or area for ACh is compared to a standard curve generated from known concentrations of ACh to determine its concentration in the tissue sample.

-

5.3 Protocol: In Vivo Assessment of Brain Bioenergetics by ³¹P-MRS

Phosphorus Magnetic Resonance Spectroscopy (³¹P-MRS) is a non-invasive technique used to measure high-energy phosphate metabolites in the brain, providing an indirect measure of the brain's capacity for energy-dependent processes like neurotransmitter synthesis.

-

Principle: ³¹P-MRS detects signals from phosphorus-containing compounds, including adenosine triphosphate (ATP), phosphocreatine (PCr), and inorganic phosphate (Pi). The relative concentrations of these metabolites reflect the energy state of the tissue. Increased levels of PCr and ATP suggest enhanced energy reserves and utilization, which are necessary for the synthesis of acetylcholine.[21][22]

-

Procedure:

-

Subject Preparation: The human subject is positioned within a high-field MRI scanner (e.g., 4 Tesla).

-

Data Acquisition: A specialized ³¹P radiofrequency coil is used for signal transmission and reception. A three-dimensional chemical-shift imaging protocol is employed to acquire spectra from a specific volume of interest (VOI), such as the frontal lobe.

-

Spectral Processing: The acquired data are processed to generate a spectrum for the VOI, showing distinct peaks for different phosphorus metabolites.

-

Quantification: The areas under the peaks for ATP, PCr, and Pi are quantified. Ratios such as PCr/Pi are calculated to provide a robust index of cellular energy status.

-

Analysis: Changes in these metabolites are compared before and after a period of citicoline administration to assess its impact on brain bioenergetics.

-

Conclusion and Future Directions

Citicoline demonstrates a robust, dual-action mechanism for enhancing acetylcholine production. By supplying choline as a direct precursor and cytidine to support the synthesis of neuronal membranes, it addresses both the substrate-level and structural requirements for sustained cholinergic function.[1][2] Quantitative data from both preclinical and clinical studies provide compelling evidence for its efficacy in increasing markers of cholinergic activity and improving cognitive outcomes.[14][16][22][23][24]

For drug development professionals, citicoline represents a well-tolerated compound with a multifaceted mechanism that is advantageous for treating conditions associated with cholinergic deficits, such as age-related cognitive decline and certain neurodegenerative diseases.[6][28] Future research should focus on large-scale clinical trials to further elucidate its efficacy in specific patient populations and to explore its potential synergistic effects when combined with other neurotherapeutics, such as acetylcholinesterase inhibitors.[23] Furthermore, advanced in vivo imaging techniques, like PET imaging of the vesicular acetylcholine transporter, could provide more direct evidence of its impact on the cholinergic network in humans.[29]

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Citicoline (CDP-Choline) | Musculoskeletal Key [musculoskeletalkey.com]

- 3. What is the mechanism of Citicoline? [synapse.patsnap.com]

- 4. Metabolism and actions of CDP-choline as an endogenous compound and administered exogenously as citicoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholine - Wikipedia [en.wikipedia.org]

- 9. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]

- 10. Citicoline - Wikipedia [en.wikipedia.org]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Citicoline: A Superior Form of Choline? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Acetylcholine precursor, citicoline (cytidine 5'-diphosphocholine), reduces hypoglycaemia-induced neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. article.imrpress.com [article.imrpress.com]

- 17. magistralbr.caldic.com [magistralbr.caldic.com]

- 18. researchgate.net [researchgate.net]

- 19. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Citicoline enhances frontal lobe bioenergetics as measured by phosphorus magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Citicoline: A Cholinergic Precursor with a Pivotal Role in Dementia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Citicoline Supplement for Mild Cognitive Impairment · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 25. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]

- 26. assaygenie.com [assaygenie.com]

- 27. Highly sensitive assay for choline acetyltransferase activity by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Role of Citicoline in Patients With Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. JMIR Serious Games - Effects of Computerized Cognitive Training on Vesicular Acetylcholine Transporter Levels using [18F]Fluoroethoxybenzovesamicol Positron Emission Tomography in Healthy Older Adults: Results from the Improving Neurological Health in Aging via Neuroplasticity-based Computerized Exercise (INHANCE) Randomized Clinical Trial [games.jmir.org]

The Pharmacokinetics of Oral Citicoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citicoline, an endogenous intermediate in the biosynthesis of phosphatidylcholine, is a neuroprotective and nootropic agent. Upon oral administration, it undergoes rapid metabolism and is readily absorbed. This technical guide provides a comprehensive overview of the pharmacokinetics of oral citicoline, detailing its absorption, distribution, metabolism, and excretion (ADME). Quantitative data from human and animal studies are summarized, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism and analysis.

Introduction

Citicoline, also known as cytidine 5'-diphosphocholine (CDP-choline), is a crucial molecule in the cellular synthesis of structural phospholipids of cell membranes.[1][2][3] Its administration has been shown to be beneficial in various neurological conditions, including stroke, traumatic brain injury, and age-related cognitive decline.[1][2][4] Understanding the pharmacokinetic profile of orally administered citicoline is paramount for optimizing its therapeutic use and for the development of new formulations. This guide synthesizes current knowledge on the journey of citicoline from ingestion to its effects at the cellular level.

Absorption

Oral citicoline is characterized by its nearly complete absorption from the gastrointestinal tract, with a bioavailability comparable to that of intravenous administration.[1][2] Studies in rats using radiolabeled citicoline have shown that less than 1% of the administered dose is excreted in the feces, indicating extensive absorption.

Upon ingestion, citicoline is hydrolyzed in the intestine and circulation into its primary components: choline and cytidine.[1] In humans, cytidine is rapidly converted to uridine by the enzyme cytidine deaminase, which is present in the gastrointestinal tract and liver.[5] Therefore, the primary circulating metabolites following oral citicoline administration in humans are choline and uridine.[5][6][7]

Distribution

Following absorption, the metabolites of citicoline are widely distributed throughout the body and readily cross the blood-brain barrier.[1][2] This is a critical aspect of its therapeutic efficacy, as its primary site of action is the central nervous system. Studies utilizing radiolabeled citicoline in rats have demonstrated significant uptake of the choline fraction into brain phospholipids, particularly phosphatidylcholine and sphingomyelin.[1] Research indicates that 62.8% of the total radioactivity from orally administered (methyl-14C) citicoline in rats was incorporated into brain phospholipids.[1] The frontal lobe, an area crucial for memory and attention, has been identified as a preferential site for citicoline deposition.

Metabolism

The metabolism of oral citicoline is a key determinant of its biological activity. As previously mentioned, it is rapidly broken down into choline and cytidine (which is then converted to uridine in humans).[5] These metabolites then enter their respective endogenous pools and are utilized in various biochemical pathways.

The primary metabolic fate of these components is the resynthesis of citicoline within brain cells and other tissues, and the synthesis of phosphatidylcholine, a major component of neuronal membranes.[6][8] This process is central to citicoline's neuro-reparative and neuroprotective effects. Choline is also a precursor for the synthesis of the neurotransmitter acetylcholine.[6]

Signaling Pathway: Phosphatidylcholine Synthesis

The core mechanism of action of citicoline is its role as a precursor in the Kennedy pathway for the de novo synthesis of phosphatidylcholine. The administered choline and the uridine (derived from cytidine) are taken up by brain cells. Uridine is converted to uridine triphosphate (UTP) and then to cytidine triphosphate (CTP). Choline is phosphorylated to phosphocholine. CTP and phosphocholine are then combined by the enzyme CTP:phosphocholine cytidylyltransferase to reform CDP-choline (citicoline). Finally, CDP-choline is used by the enzyme choline phosphotransferase to synthesize phosphatidylcholine.

References

- 1. Citicoline: pharmacological and clinical review, 2006 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability of methyl-14C CDP-choline by oral route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of oral CDP-choline on plasma choline and uridine levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 8. scirp.org [scirp.org]

The Neuroprotective Landscape of Citicoline: An In-depth Guide to Affected Endogenous Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citicoline, also known as cytidine 5'-diphosphocholine (CDP-Choline), is a naturally occurring endogenous compound pivotal to cellular metabolism.[1] As an essential intermediate in the biosynthesis of phosphatidylcholine, a primary structural component of neuronal membranes, citicoline plays a fundamental role in brain health and function.[2] Following administration, it is hydrolyzed into its two main components, cytidine and choline, which readily cross the blood-brain barrier to be re-synthesized into citicoline within brain cells.[3] This unique bioavailability underpins its neuroprotective and neuroreparative properties, which have been observed in numerous preclinical and clinical studies across a range of neurological conditions, including ischemic stroke, traumatic brain injury, and cognitive impairment.[1][4]

This technical guide provides a detailed examination of the core endogenous pathways modulated by citicoline supplementation. It summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the complex molecular interactions through signaling pathway diagrams.

Core Endogenous Pathways Affected by Citicoline

Citicoline exerts its neuroprotective effects through a multimodal mechanism of action, influencing several critical cellular pathways simultaneously.

Membrane Phospholipid Synthesis and Repair

One of the most well-established functions of citicoline is its role in the synthesis of structural phospholipids, particularly phosphatidylcholine (PC). During cerebral ischemia or neurodegenerative processes, neuronal membrane integrity is compromised due to the activation of phospholipases, which degrade membrane phospholipids.[5] Citicoline provides the essential precursors—choline and cytidine—to stimulate the synthesis of phosphatidylcholine via the Kennedy pathway, thereby promoting membrane repair and preserving cellular structure and function.[1][6]

References

- 1. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reflexinbeeld.nl [reflexinbeeld.nl]

- 3. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

Citicoline's Role in Mitigating Oxidative Stress in Neurons: A Technical Guide

Introduction: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in a host of neurodegenerative diseases and acute neuronal injuries. The central nervous system is particularly vulnerable to oxidative damage due to its high metabolic rate, lipid-rich composition, and lower regenerative capacity. Citicoline (cytidine-5'-diphosphocholine), an endogenous compound and a precursor for the synthesis of phosphatidylcholine, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth exploration of the mechanisms by which citicoline mitigates oxidative stress in neurons, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Citicoline's Antioxidant Action

Citicoline exerts its neuroprotective effects against oxidative stress through a multi-pronged approach, targeting key cellular pathways to reduce the burden of oxidative damage and enhance endogenous antioxidant defenses.

Membrane Stabilization and Attenuation of Lipid Peroxidation

Under conditions of oxidative stress, neuronal membranes are prime targets for lipid peroxidation, a process that compromises membrane integrity and function. Citicoline contributes to the maintenance of membrane stability by providing the essential precursors for the synthesis of phosphatidylcholine, a major component of neuronal membranes. By promoting the repair and synthesis of damaged membranes, citicoline helps to preserve their structural and functional integrity. Furthermore, citicoline has been shown to inhibit the activation of phospholipase A2 (PLA2), an enzyme that, when activated by oxidative stress, releases arachidonic acid from membrane phospholipids. The subsequent metabolism of arachidonic acid can lead to the production of pro-inflammatory lipid mediators and a further increase in ROS, creating a vicious cycle of oxidative damage. By attenuating PLA2 activation, citicoline curtails this cascade.[1][2][3][4][5]

Enhancement of the Endogenous Antioxidant System

Citicoline bolsters the neuron's intrinsic antioxidant capabilities, primarily by influencing the glutathione system. Glutathione (GSH) is a critical intracellular antioxidant that directly neutralizes ROS and is a cofactor for several antioxidant enzymes. Studies have demonstrated that citicoline administration leads to an increase in the levels of total glutathione and enhances the activity of glutathione reductase, the enzyme responsible for regenerating the reduced, active form of glutathione.[6] This enhancement of the glutathione system equips neurons with a more robust defense against oxidative insults.

Modulation of Apoptotic Pathways

Oxidative stress is a potent trigger of apoptosis, or programmed cell death, in neurons. Citicoline has been shown to interfere with the mitochondria-mediated apoptotic pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3, thereby inhibiting the apoptotic cascade.[7][8]

Upregulation of Neuroprotective Signaling

Recent evidence suggests that citicoline's neuroprotective effects are also mediated by the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. By increasing the expression of SIRT1, citicoline can promote cell survival and mitigate a range of cellular stresses, including oxidative stress.[1][9]

Quantitative Data on Citicoline's Efficacy

The following tables summarize quantitative data from preclinical studies, demonstrating the efficacy of citicoline in mitigating oxidative stress in various experimental models.

Table 1: In Vitro Effects of Citicoline on Oxidative Stress Markers in Neuronal Cell Lines

| Parameter | Cell Line | Oxidative Insult | Citicoline Treatment | Result | Reference |

| Lipid Peroxidation (LPO) | PC12 cells | Lead (100 µM) | 100 µM pre-treatment | Significant decrease in LPO levels compared to lead-treated group. | [7] |

| Total Thiol Groups | PC12 cells | Lead (100 µM) | 100 µM pre-treatment | Significant increase in total thiol groups compared to lead-treated group. | [7] |

| Total Antioxidant Power (TAP) | PC12 cells | Lead (100 µM) | 100 µM pre-treatment | Significant increase in TAP compared to lead-treated group. | [7] |

| Catalase (CAT) Activity | PC12 cells | Lead (100 µM) | 100 µM pre-treatment | Significant increase in CAT activity compared to lead-treated group. | [7] |

| Superoxide Dismutase (SOD) Activity | PC12 cells | Lead (100 µM) | 100 µM pre-treatment | Significant increase in SOD activity compared to lead-treated group. | [7] |

| Reduced Glutathione (GSH) | PC12 cells | Lead (100 µM) | 100 µM pre-treatment | Significant increase in GSH levels compared to lead-treated group. | [7] |

| Bax/Bcl-2 Ratio | PC12 cells | Lead (100 µM) | 100 µM pre-treatment | Significant decrease in Bax/Bcl-2 ratio compared to lead-treated group. | [7] |

Table 2: In Vivo and Human Studies on Citicoline and Oxidative Stress Markers

| Parameter | Model | Oxidative Insult | Citicoline Treatment | Result | Reference |

| Malondialdehyde (MDA) | Healthy Humans | Psycho-mental stimuli | 500mg/day for two weeks | Significant decrease in serum MDA levels from 19.11±2.66 to 15.63±1.33 nmol/mL. | [10][11] |

| Total Glutathione | Gerbils | Transient cerebral ischemia | 500 mg/kg IP | Significant increase in total glutathione compared to ischemia group. | [6] |

| Glutathione Reductase Activity | Gerbils | Transient cerebral ischemia | 500 mg/kg IP | Significant increase in glutathione reductase activity compared to ischemia group. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for researchers to investigate the neuroprotective effects of citicoline against oxidative stress.

In Vitro Model: Lead-Induced Oxidative Stress in PC12 Cells

Objective: To assess the protective effect of citicoline against lead-induced oxidative stress and apoptosis in a neuronal-like cell line.

Materials:

-

PC12 cell line (pheochromocytoma of the rat adrenal medulla)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal bovine serum (FBS)

-

Horse serum

-

Penicillin-streptomycin solution

-

Lead(II) acetate

-

Citicoline sodium salt

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Assay kits for LPO, total thiol groups, TAP, CAT, SOD, and GSH

-

Antibodies for Bax, Bcl-2, and caspase-3 for Western blot analysis

Protocol:

-

Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Citicoline Pre-treatment: Seed cells in appropriate culture plates. Once they reach desired confluency, pre-treat the cells with varying concentrations of citicoline (e.g., 10, 50, 100 µM) for 72 hours.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to lead(II) acetate (e.g., 100 µM) for 48 hours to induce oxidative stress. A control group should receive neither citicoline nor lead.

-

Cell Viability Assay: Assess cell viability using the MTT assay. The amount of formazan product is proportional to the number of living cells.

-

Measurement of Oxidative Stress Markers: Lyse the cells and use the supernatant to measure the levels of LPO, total thiol groups, TAP, and the activities of CAT, SOD, and GSH using commercially available assay kits according to the manufacturer's instructions.

-

Western Blot Analysis: Extract total proteins from the cells and perform Western blot analysis to determine the expression levels of Bax, Bcl-2, and cleaved caspase-3. The Bax/Bcl-2 ratio can then be calculated.

In Vivo Model: Transient Cerebral Ischemia in Gerbils

Objective: To evaluate the effect of citicoline on glutathione metabolism in an animal model of stroke.

Materials:

-

Male Mongolian gerbils

-

Citicoline sodium salt

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for carotid artery occlusion

-

Assay kits for total glutathione and glutathione reductase activity

Protocol:

-

Animal Model: Induce transient forebrain ischemia by bilateral carotid artery occlusion for a specified duration (e.g., 10 minutes) under anesthesia.

-

Citicoline Administration: Administer citicoline (e.g., 500 mg/kg, intraperitoneally) immediately after the ischemic period and at specified time points thereafter (e.g., 3 hours post-ischemia and daily). A control group should receive saline injections.

-

Tissue Collection: At various reperfusion time points (e.g., 1, 3, and 6 days), euthanize the animals and dissect the hippocampus.

-

Measurement of Glutathione and Enzyme Activity: Homogenize the hippocampal tissue and use the homogenate to measure the levels of total glutathione and the activity of glutathione reductase using appropriate enzymatic recycling assays.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in citicoline's mitigation of oxidative stress in neurons.

Mitochondria-Mediated Apoptotic Pathway

Caption: Citicoline inhibits the mitochondria-mediated apoptotic pathway.

Inhibition of Phospholipase A2 (PLA2) Pathway

Caption: Citicoline attenuates the activation of the cPLA2 pathway.

Glutathione Synthesis and Regeneration

Caption: Citicoline supports glutathione synthesis and regeneration.

Conclusion

Citicoline presents a multifaceted defense against oxidative stress in neurons, a critical factor in the pathogenesis of numerous neurological disorders. By stabilizing cell membranes, inhibiting lipid peroxidation, enhancing the endogenous antioxidant system, modulating apoptotic pathways, and upregulating neuroprotective signaling, citicoline demonstrates significant potential as a therapeutic agent. The quantitative data from preclinical studies provide compelling evidence for its efficacy, and the detailed experimental protocols offer a roadmap for further investigation into its neuroprotective mechanisms. The continued exploration of citicoline's role in mitigating oxidative stress holds promise for the development of effective treatments for a range of debilitating neurological conditions.

References

- 1. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citicoline decreases phospholipase A2 stimulation and hydroxyl radical generation in transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citicoline mechanisms and clinical efficacy in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of citicoline on phospholipid and glutathione levels in transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citicoline protects against lead-induced oxidative injury in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Citicoline Improves Human Vigilance and Visual Working Memory: The Role of Neuronal Activation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citicoline Improves Human Vigilance and Visual Working Memory: The Role of Neuronal Activation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Foundational Research on Citicoline and Brain Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citicoline, an endogenous intermediate in the biosynthesis of phosphatidylcholine, has garnered significant scientific interest for its role in brain health and neuroprotection. This technical guide synthesizes foundational research on the effects of citicoline on brain metabolism, providing a detailed overview of its mechanisms of action, supported by quantitative data from key studies. The information is presented to facilitate further research and development in the field of neurology and cognitive enhancement.

Citicoline's therapeutic potential is believed to stem from its ability to support the structural integrity of neuronal membranes, enhance brain energy metabolism, and modulate key neurotransmitter systems. Upon administration, citicoline is hydrolyzed into its two primary components, cytidine and choline, which readily cross the blood-brain barrier. Within the central nervous system, these components are re-synthesized into citicoline (CDP-choline), where they participate in various metabolic pathways crucial for neuronal function and repair.[1]

This guide will delve into the core metabolic pathways influenced by citicoline, present quantitative findings from pivotal human and animal studies in structured tables, detail the experimental protocols used in this research, and provide visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanisms of Action

Phospholipid Synthesis and Membrane Repair

A primary mechanism of citicoline is its role as a precursor in the Kennedy pathway, the main route for the de novo synthesis of phosphatidylcholine, a fundamental component of neuronal cell membranes.

-

Kennedy Pathway: This pathway involves a three-step enzymatic process:

-

Choline Kinase (CK) phosphorylates choline to phosphocholine.

-

CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme, converts phosphocholine to CDP-choline (citicoline).

-

Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.

-

By providing an exogenous source of choline and cytidine (which is converted to CTP), citicoline administration supports the synthesis of phosphatidylcholine, thereby promoting the repair and maintenance of neuronal membranes.

Brain Energy Metabolism

Citicoline has been shown to enhance brain bioenergetics, particularly in the frontal lobe. This is evidenced by increases in high-energy phosphate metabolites, which are crucial for cellular function. Studies using phosphorus magnetic resonance spectroscopy (31P-MRS) have demonstrated that citicoline supplementation can increase levels of phosphocreatine (PCr) and adenosine triphosphate (ATP), key molecules in cellular energy storage and transfer.[2] An increase in the PCr/Pi (inorganic phosphate) ratio is indicative of improved mitochondrial function and energy reserves.[2]

Neurotransmitter System Modulation

Citicoline also influences the synthesis and release of several key neurotransmitters.

-

Acetylcholine: As a choline donor, citicoline directly supports the synthesis of acetylcholine, a neurotransmitter vital for learning, memory, and attention.

-

Dopamine and Norepinephrine: Research suggests that citicoline can enhance dopaminergic and noradrenergic neurotransmission.[3][4] The proposed mechanisms include increasing the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, and increasing the density of dopamine receptors.[3][4]

Neuroprotection

Citicoline exhibits neuroprotective properties through several mechanisms:

-

Inhibition of Phospholipase A2: In conditions such as cerebral ischemia, the activation of phospholipase A2 (PLA2) leads to the breakdown of membrane phospholipids and the release of arachidonic acid, initiating an inflammatory cascade and oxidative stress. Citicoline has been shown to attenuate the activation of PLA2, thereby reducing neuronal damage.

-

Antioxidant Effects: By preserving membrane integrity and modulating inflammatory pathways, citicoline helps to reduce the generation of reactive oxygen species (ROS).

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from foundational studies on the effects of citicoline on brain metabolism.

Table 1: Effects of Citicoline on Brain Bioenergetics (Human 31P-MRS Study)

| Parameter | Dosage | Duration | Brain Region | % Change from Baseline (Mean) | p-value | Reference |

| Phosphocreatine (PCr) | 500 mg/day or 2000 mg/day | 6 weeks | Anterior Cingulate Cortex | +7% | <0.05 | [2] |

| Beta-Nucleoside Triphosphates (β-NTP, mainly ATP) | 500 mg/day or 2000 mg/day | 6 weeks | Anterior Cingulate Cortex | +14% | <0.05 | [2] |

| PCr / Inorganic Phosphate (Pi) Ratio | 500 mg/day or 2000 mg/day | 6 weeks | Anterior Cingulate Cortex | +32% | <0.05 | [2] |

Data derived from Silveri et al., 2008.[2]

Table 2: Effects of Citicoline on Brain Phospholipid Metabolites (Human 31P-MRS Study)

| Parameter | Dosage | Duration | % Change from Baseline (Mean) | p-value | Reference |

| Brain Phosphodiesters (PDE) | 500 mg/day | 6 weeks | +7.3% | 0.008 | [5] |

| Glycerophosphoethanolamine (GPE) | 500 mg/day | 6 weeks | +11.6% | 0.002 | [5] |

| Glycerophosphocholine (GPC) | 500 mg/day | 6 weeks | +5.1% | 0.137 | [5] |

Data derived from Babb et al., 2002.[5]

Table 3: Effect of Citicoline on Phospholipase A2 (PLA2) Activity in a Gerbil Model of Transient Cerebral Ischemia

| Experimental Group | Brain Fraction | PLA2 Activity (pmol/min/mg protein) (Mean ± SD) | % Attenuation by Citicoline | p-value (vs. Ischemia) | Reference |

| Sham | Membrane | 35.9 ± 3.2 | N/A | <0.05 (vs. Ischemia) | [6][7] |

| Ischemia + Reperfusion | Membrane | 50.2 ± 2.2 | N/A | N/A | [6][7] |

| Ischemia + Reperfusion + Citicoline | Membrane | 39.9 ± 2.2 | ~52% | <0.01 | [6][7] |

| Sham | Mitochondrial | 33.9 ± 1.2 | N/A | <0.05 (vs. Ischemia) | [6][7] |

| Ischemia + Reperfusion | Mitochondrial | 77.0 ± 1.2 | N/A | N/A | [6][7] |

| Ischemia + Reperfusion + Citicoline | Mitochondrial | 41.9 ± 3.2 | ~81% | <0.01 | [6][7] |

Data derived from Adibhatla et al., 2003.[6][7]

Experimental Protocols

Human 31P-MRS Study of Brain Bioenergetics (Silveri et al., 2008)

-

Objective: To characterize the effects of citicoline on high-energy phosphate metabolites and membrane phospholipids in the frontal lobe of healthy adults.

-

Subjects: 16 healthy men and women with a mean age of 47.3 ± 5.4 years.

-

Study Design: Participants orally self-administered either 500 mg or 2000 mg of Cognizin® Citicoline daily for 6 weeks.

-

Methodology:

-

31P Magnetic Resonance Spectroscopy (MRS): Data were acquired using a three-dimensional chemical-shift imaging protocol on a 4 Tesla (4T) MRI scanner.

-

Data Acquisition: Phosphorus metabolite data were quantified in the frontal lobe (specifically the anterior cingulate cortex) and a control region (parieto-occipital cortex).

-

Outcome Measures: The primary outcomes were changes in the levels of phosphocreatine (PCr), beta-nucleoside triphosphates (β-NTP, predominantly ATP), the ratio of PCr to inorganic phosphate (Pi), and membrane phospholipids.

-

Human 31P-MRS Study of Brain Phospholipid Metabolites (Babb et al., 2002)

-

Objective: To investigate whether oral citicoline increases phosphatidylcholine synthesis in the brains of older subjects.

-

Subjects: Healthy older adults.

-

Study Design: A two-phase study where all subjects took 500 mg of citicoline orally each day for 6 weeks. In the second 6-week phase, subjects were randomized to either continue citicoline or switch to a placebo.

-

Methodology:

-

31P Magnetic Resonance Spectroscopy (MRS): Proton-decoupled 31P-MRS scans were performed at baseline, 6 weeks, and 12 weeks.

-

Data Acquisition: Levels of phosphorus-containing metabolites were measured.

-

Outcome Measures: The primary outcomes were changes in brain phosphodiesters (PDE), including glycerophosphoethanolamine (GPE) and glycerophosphocholine (GPC).

-

Animal Study of Phospholipase A2 Inhibition (Adibhatla et al., 2003)

-

Objective: To examine the effect of citicoline on phospholipase A2 (PLA2) activity and hydroxyl radical generation following transient cerebral ischemia.

-

Animal Model: Gerbil model of transient forebrain ischemia.

-

Study Design: Gerbils were subjected to transient forebrain ischemia followed by reperfusion. A treatment group received citicoline.

-

Methodology:

-

PLA2 Activity Assay: PLA2 activity was measured in membrane and mitochondrial fractions of the brain tissue. The assay likely involved a radiolabeled phospholipid substrate, and the release of radiolabeled fatty acid was quantified to determine enzyme activity.

-

Hydroxyl Radical Detection: Hydroxyl radical generation was assessed, likely using a trapping agent that reacts with the radicals to form a stable, measurable product.

-

Outcome Measures: The primary outcomes were PLA2 activity (expressed as pmol/min/mg protein) and the level of hydroxyl radical formation.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Metabolic pathways influenced by citicoline in the brain.

Experimental Workflows

Caption: Generalized workflow for human 31P-MRS studies on citicoline.

Conclusion

The foundational research on citicoline robustly demonstrates its multifaceted role in brain metabolism. By serving as a crucial intermediate in the synthesis of phosphatidylcholine, citicoline directly contributes to the structural integrity and repair of neuronal membranes. Furthermore, its ability to enhance brain bioenergetics, as evidenced by increased levels of ATP and phosphocreatine, underscores its importance in maintaining cellular energy homeostasis. The modulation of key neurotransmitter systems, including the cholinergic and dopaminergic pathways, provides a basis for its observed effects on cognitive function.

The quantitative data from human and animal studies provide compelling evidence for these mechanisms. The detailed experimental protocols outlined in this guide offer a framework for the replication and extension of these findings. The visualized pathways and workflows serve to clarify the complex metabolic and experimental processes involved. For researchers, scientists, and drug development professionals, this in-depth guide provides a solid foundation for future investigations into the therapeutic potential of citicoline for a range of neurological and cognitive disorders. Further research is warranted to fully elucidate the precise molecular targets of citicoline within various signaling cascades and to explore its efficacy in diverse patient populations.

References

- 1. Citicoline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Citicoline enhances frontal lobe bioenergetics as measured by phosphorus magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mindlabpro.com [mindlabpro.com]

- 4. Citicoline in Addictive Disorders: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic citicoline increases phosphodiesters in the brains of healthy older subjects: an in vivo phosphorus magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Studies on Citicoline and Sirtuin-1 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citicoline (cytidine-5'-diphosphocholine), a naturally occurring endogenous compound, has garnered significant attention for its neuroprotective properties. Emerging evidence from exploratory studies has illuminated a novel mechanism of action involving the activation of Sirtuin-1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase critically involved in cellular stress resistance, metabolism, and longevity. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of citicoline in SIRT1 activation, with a focus on its therapeutic potential in neurological disorders such as cerebral ischemia. We delve into the quantitative data from key studies, detail the experimental protocols utilized, and present signaling pathway diagrams to elucidate the molecular mechanisms at play.

Introduction

Citicoline has a well-established safety profile and is used in the treatment of various neurological conditions. Its neuroprotective effects have been attributed to multiple mechanisms, including the stabilization of cell membranes, reduction of oxidative stress, and modulation of neurotransmitter levels.[1] The discovery of its interaction with the SIRT1 pathway has opened new avenues for understanding its therapeutic efficacy and for the development of novel neuroprotective strategies. SIRT1 is a class III histone deacetylase that plays a crucial role in regulating cellular processes by deacetylating a wide range of protein substrates, thereby influencing gene expression, DNA repair, and mitochondrial function.[1] Activation of SIRT1 is a promising therapeutic target for a variety of age-related and neurodegenerative diseases.

This guide will synthesize the findings from key exploratory studies that have investigated the citicoline-SIRT1 axis, providing a technical resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of citicoline on SIRT1 expression and its neuroprotective outcomes.

Table 1: Effect of Citicoline on SIRT1 Protein Levels

| Experimental Model | Treatment Group | Dose | Duration | Method | Key Finding | Reference |

| Rat model of permanent focal ischemia | Citicoline | 0.2 g/kg | 24 and 48 h post-ischemia | Western Blot | Increased SIRT1 protein levels in the brain.[2] | Hurtado et al., 2013 |

| Rat model of permanent focal ischemia | Citicoline | 2 g/kg | 24 and 48 h post-ischemia | Western Blot | Increased SIRT1 protein levels in the brain.[2] | Hurtado et al., 2013 |

| Cultured Neurons | Citicoline | - | - | - | Upregulated SIRT1 protein expression.[2] | Hurtado et al., 2013 |

| Circulating Blood Mononuclear Cells | Citicoline | - | - | - | Upregulated SIRT1 protein expression.[2] | Hurtado et al., 2013 |

| Neuro-2a cells | Citicoline + NMN | 2 mM Citicoline + 0.5 mM NMN | 12 h | Western Blot | Significant increase in SIRT1 expression compared to citicoline alone. | [1] |

Table 2: Neuroprotective Effects of Citicoline Mediated by SIRT1

| Experimental Model | Treatment Group | Dose | Outcome Measure | Result | Reference |

| Rat model of permanent focal ischemia | Citicoline | 0.2 g/kg or 2 g/kg | Infarct Volume | Significant reduction in infarct volume.[2] | Hurtado et al., 2013 |

| Rat model of permanent focal ischemia | Citicoline + Sirtinol (SIRT1 inhibitor) | 0.2 g/kg or 2 g/kg Citicoline + 10 mg/kg Sirtinol | Infarct Volume | Sirtinol blocked the reduction in infarct volume caused by citicoline.[2] | Hurtado et al., 2013 |

| Rat model of permanent focal ischemia | Citicoline + Resveratrol (SIRT1 activator) | 0.2 g/kg Citicoline + 2.5 mg/kg Resveratrol | Infarct Volume | Strong synergistic neuroprotective effect.[2] | Hurtado et al., 2013 |

| Sirt1-/- mice with permanent focal ischemia | Citicoline | 0.2 g/kg or 2 g/kg | Infarct Volume | Failed to reduce infarct volume.[2] | Hurtado et al., 2013 |

| Rat model of bilateral common carotid artery occlusion (BCCAO) | Citicoline + NMN | 160 mg/kg Citicoline + 40 mg/kg NMN | Cognitive Impairment (Morris water maze, Novel object recognition) | Significant improvement in cognitive function. | [1] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited studies to investigate the effects of citicoline on SIRT1 activation and neuroprotection.

Animal Models of Cerebral Ischemia

-

Permanent Focal Ischemia in Rats (Hurtado et al., 2013):

-